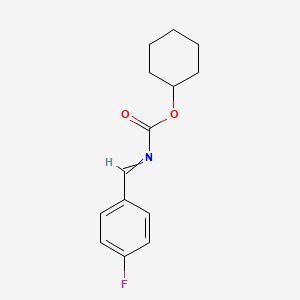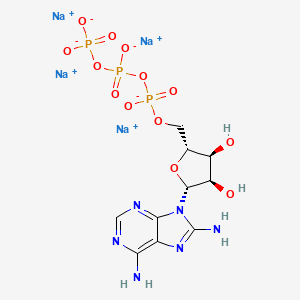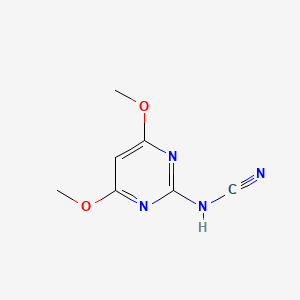
(4,6-Dimethoxypyrimidin-2-yl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethoxypyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C7H8N4O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a cyanamide group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyrimidin-2-yl)cyanamide typically involves the reaction of 4,6-dimethoxypyrimidine with cyanamide. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions often involve elevated temperatures and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step processes, including cyclization, methylation, and condensation reactions. These methods are designed to optimize yield and minimize the production of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dimethoxypyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds such as imidazoles and oxazoles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary aliphatic amines, dimethyl carbonate, and potassium carbonate. Reaction conditions often involve the use of green solvents like water or isopropanol to promote eco-friendly processes .
Major Products Formed
Major products formed from reactions involving this compound include various heterocyclic compounds, such as imidazoles and oxazoles, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
(4,6-Dimethoxypyrimidin-2-yl)cyanamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (4,6-Dimethoxypyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound’s cyanamide group can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxypyrimidine: This compound is similar in structure but contains a chlorine atom instead of a cyanamide group.
4-Amino-2,6-dimethoxypyrimidine: This compound features an amino group at position 4 instead of a cyanamide group.
Uniqueness
(4,6-Dimethoxypyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102739-42-4 |
|---|---|
Molekularformel |
C7H8N4O2 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(4,6-dimethoxypyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4O2/c1-12-5-3-6(13-2)11-7(10-5)9-4-8/h3H,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
NIFWDEYDGSTTOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)NC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


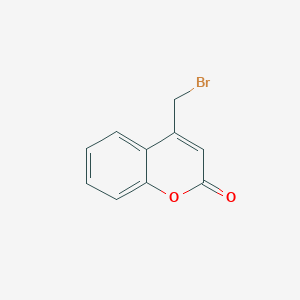
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
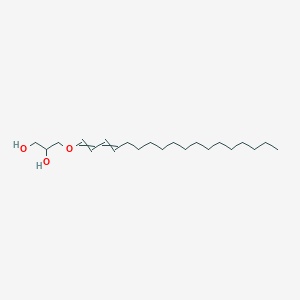

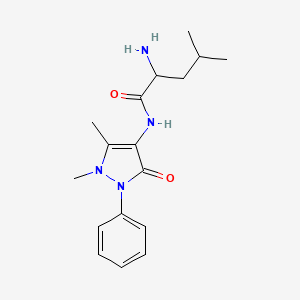
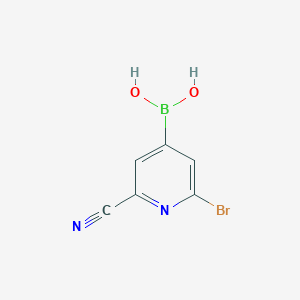

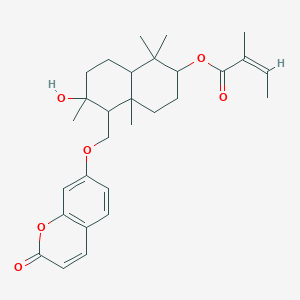
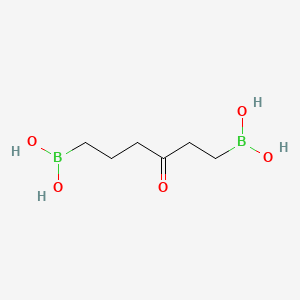
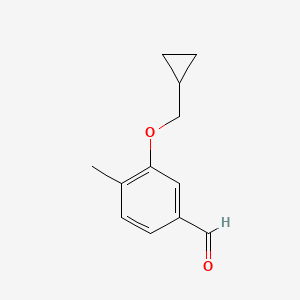
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
